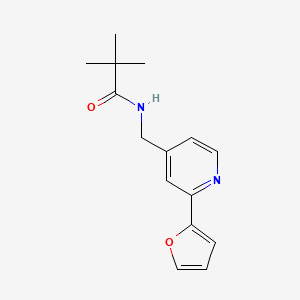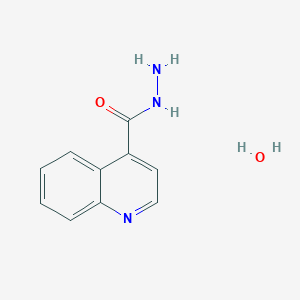
(E)-5-phenylpent-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-Phenylpent-2-enoic acid is an organic compound characterized by a phenyl group attached to a pent-2-enoic acid chain. This compound is notable for its conjugated double bond system, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (E)-5-Phenylpent-2-enoic acid can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction typically requires a strong base such as sodium hydride (NaH) and is conducted under an inert atmosphere to prevent side reactions.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of phenylpentadienoic acid derivatives. This process involves the use of metal catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-5-Phenylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction with hydrogen gas (H2) in the presence of a metal catalyst can convert the double bond to a single bond, yielding 5-phenylpentanoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5-Phenylpentanoic acid.
Reduction: 5-Phenylpentanoic acid.
Substitution: Various substituted phenylpent-2-enoic acids depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(E)-5-Phenylpent-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-5-Phenylpent-2-enoic acid involves its interaction with specific molecular targets. The conjugated double bond system allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential as a modulator of biological functions.
Vergleich Mit ähnlichen Verbindungen
Cinnamic Acid: Similar structure with a phenyl group attached to a propenoic acid chain.
Phenylacetic Acid: Contains a phenyl group attached to an acetic acid chain.
Phenylpropanoic Acid: Features a phenyl group attached to a propanoic acid chain.
Uniqueness: (E)-5-Phenylpent-2-enoic acid is unique due to its extended carbon chain and conjugated double bond system, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
24271-22-5; 55320-96-2 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.215 |
IUPAC-Name |
(E)-5-phenylpent-2-enoic acid |
InChI |
InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9H,4,8H2,(H,12,13)/b9-5+ |
InChI-Schlüssel |
IATNQCGERGDVDN-WEVVVXLNSA-N |
SMILES |
C1=CC=C(C=C1)CCC=CC(=O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-iodo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2594836.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2594840.png)




![2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2594850.png)
![3-(4-chlorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2594852.png)


